
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate, also known as MPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPG is a synthetic derivative of the naturally occurring compound, glycine, and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate acts as a selective antagonist of mGluRs, which are G protein-coupled receptors that are involved in various physiological processes. This compound binds to the orthosteric site of mGluRs and prevents the activation of downstream signaling pathways, leading to a reduction in the physiological effects of mGluRs.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the type of mGluRs that are targeted. In the central nervous system, this compound has been shown to reduce anxiety-like behavior in animal models, possibly by modulating the release of neurotransmitters such as glutamate and GABA. This compound has also been shown to reduce the rewarding effects of drugs of abuse, possibly by modulating the release of dopamine in the brain.
In the cardiovascular system, this compound has been shown to modulate the baroreceptor reflex, leading to a reduction in blood pressure. This compound has also been shown to affect the respiratory rhythm, possibly by modulating the release of neurotransmitters such as glutamate and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has several advantages for lab experiments, including its selectivity for mGluRs and its relative ease of synthesis. However, this compound also has several limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate, including its potential applications in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. This compound may also have potential applications in the treatment of drug addiction and withdrawal, as well as in the regulation of cardiovascular and respiratory functions.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential applications in the treatment of various disorders. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Métodos De Síntesis
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate can be synthesized by reacting 7-hydroxy-4-methylcoumarin with propyl bromide in the presence of potassium carbonate. The resulting product is then reacted with N-benzoylglycine in the presence of triethylamine to yield this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-benzoylglycinate has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and physiology. In neuroscience, this compound has been used as a selective antagonist of metabotropic glutamate receptors (mGluRs), which are involved in various neurological disorders such as anxiety, depression, and schizophrenia. This compound has also been used to study the role of mGluRs in synaptic plasticity and learning and memory.
In pharmacology, this compound has been used to study the effects of mGluRs on drug addiction and withdrawal. This compound has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and to alleviate withdrawal symptoms in animal models.
In physiology, this compound has been used to study the role of mGluRs in the regulation of cardiovascular and respiratory functions. This compound has been shown to modulate the baroreceptor reflex, which regulates blood pressure, and to affect the respiratory rhythm in animal models.
Propiedades
IUPAC Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) 2-benzamidoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-3-7-18-14(2)17-11-10-16(12-19(17)28-22(18)26)27-20(24)13-23-21(25)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVUQKBBCMIUSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)CNC(=O)C3=CC=CC=C3)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

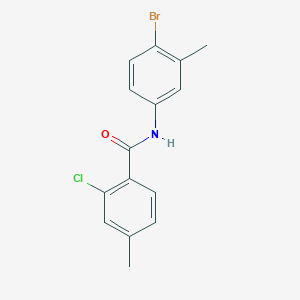
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)
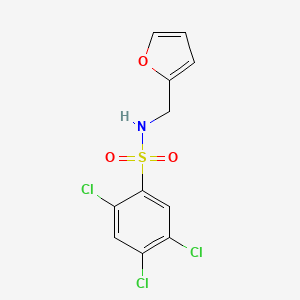
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
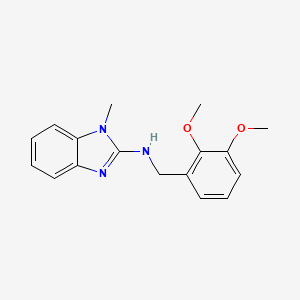
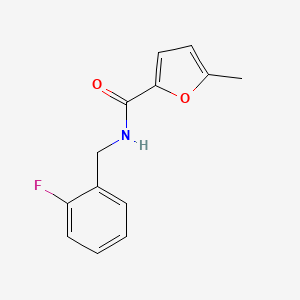
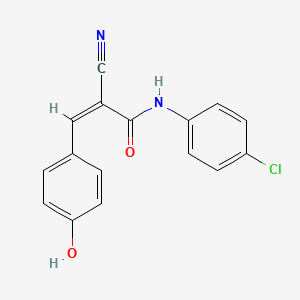
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)
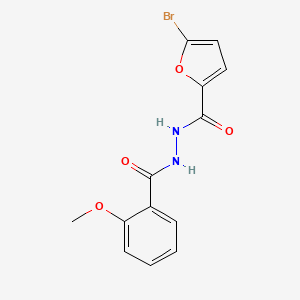
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5808171.png)
![isopropyl [(4-methyl-2-quinolinyl)thio]acetate](/img/structure/B5808177.png)
